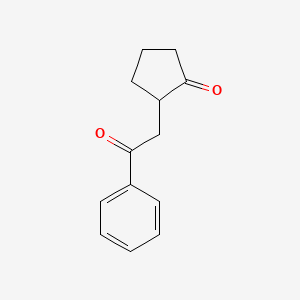![molecular formula C13H9NO2 B8572703 Benzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one](/img/structure/B8572703.png)
Benzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1Benzoxepino[3,4-b]pyridin-5(11H)-one is a heterocyclic compound that features a fused benzoxepine and pyridine ring system
準備方法
The synthesis of 1Benzoxepino[3,4-b]pyridin-5(11H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1Benzoxepino[3,4-b]pyridin-5(11H)-one undergoes various types of chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
- Substitution : Nucleophilic substitution reactions can occur at specific positions on the benzoxepine or pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .
科学的研究の応用
1Benzoxepino[3,4-b]pyridin-5(11H)-one has a wide range of scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
- Biology : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
- Industry : It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties .
作用機序
The mechanism of action of 1Benzoxepino[3,4-b]pyridin-5(11H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
1Benzoxepino[3,4-b]pyridin-5(11H)-one can be compared with other similar compounds, such as:
- Loratadine : A well-known antihistamine with a similar benzoxepine-pyridine structure.
- Desloratadine : An active metabolite of loratadine with enhanced potency.
- Rupatadine : Another antihistamine with a related structure but different pharmacological properties.
The uniqueness of 1Benzoxepino[3,4-b]pyridin-5(11H)-one lies in its specific structural features and the potential for diverse applications in various fields of research .
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
5H-[1]benzoxepino[3,4-b]pyridin-11-one |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-3-7-14-11(9)8-16-12-6-2-1-4-10(12)13/h1-7H,8H2 |
InChIキー |
YIZIHPKZDAOPLJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC=N2)C(=O)C3=CC=CC=C3O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8572678.png)
![1-[3-(4-Fluorophenoxy)propyl]piperidine-4-carboxamide](/img/structure/B8572679.png)



